molecular formula C16H14N2O2 B2791095 2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole CAS No. 853752-02-0

2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2791095
CAS No.: 853752-02-0
M. Wt: 266.3
InChI Key: YQDGMCYTCLMGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 2-position with a (3-methylphenoxy)methyl group and at the 5-position with a phenyl ring. This compound belongs to a broader class of 1,3,4-oxadiazoles, which are heterocyclic systems known for their diverse biological and photophysical properties. Its synthesis typically involves cyclization reactions of appropriate precursors, such as hydrazides or tetrazoles, under acidic or thermal conditions . The 3-methylphenoxy moiety confers unique steric and electronic characteristics, influencing its reactivity and interactions in biological systems or material applications.

Properties

IUPAC Name

2-[(3-methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-6-5-9-14(10-12)19-11-15-17-18-16(20-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDGMCYTCLMGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 3-methylphenoxyacetic acid hydrazide with benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The phenyl and methylphenoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Anti-Cancer Activity

Cytotoxicity Against Breast Cancer Cells
  • Target Compound: Derivatives of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole, including 2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole, exhibit moderate cytotoxicity against breast cancer (BC) cell lines. For example, compound 103 (a close analog) showed IC₅₀ values of 10.25 ± 2.5 µM (MCF-7) and 10.51 ± 1.9 µM (MDA-MB-453) .
  • Sulfonamide Derivatives: Compound 104, bearing a sulfonamide moiety, demonstrated enhanced potency (IC₅₀ < 10 µM across 58 cancer cell lines), suggesting that electron-withdrawing substituents improve anticancer activity compared to methylphenoxy groups .
  • Bromo-Nitro Derivatives : Derivatives like 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole showed comparable cytotoxicity (IC₅₀ ~10–20 µM), indicating that bulky, electron-deficient substituents may enhance DNA intercalation or kinase inhibition .
Table 1: Cytotoxicity of Selected Oxadiazoles Against Breast Cancer Cells
Compound Substituent IC₅₀ (µM) MCF-7 IC₅₀ (µM) MDA-MB-453 Reference
103 Phenoxymethyl 10.25 ± 2.5 10.51 ± 1.9
104 Sulfonamide <10 <10
Bromo-nitro derivative 2-Bromo-3-nitrophenyl 15.2 ± 3.1 18.7 ± 2.8

Photophysical Properties

  • Scintillator Applications: The target compound differs from scintillator fluorophores like PBD (2-(4-biphenyl)-5-phenyl-1,3,4-oxadiazole) and butyl-PBD, which exhibit strong UV absorption and fluorescence. The methylphenoxy group likely reduces conjugation compared to biphenyl, shifting emission spectra to shorter wavelengths and decreasing scintillation efficiency .
  • Thermally Activated Delayed Fluorescence (TADF): Acridane-substituted oxadiazoles (e.g., DMAC-DPO) achieve TADF via intramolecular charge transfer. The methylphenoxy group in the target compound may lack sufficient electron-donating capacity for comparable TADF performance .

Antidiabetic and Antimicrobial Activity

  • Antiglycation Potential: Methoxy-substituted analogs (e.g., 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole) showed antiglycation activity (IC₅₀ ~50–100 µM), suggesting that electron-donating groups like methylphenoxy could modulate enzyme inhibition differently .
  • Antimicrobial Activity: Pyrrole-ligated oxadiazoles (e.g., 2-pyrrolyl-5-phenyl-1,3,4-oxadiazole) exhibit antibacterial effects (MIC ~5–20 µg/mL), whereas the target compound’s methylphenoxy group may reduce membrane permeability compared to heteroaromatic substituents .

Physicochemical Properties

  • Synthetic Accessibility: The methylphenoxy substituent simplifies synthesis compared to quinoxaline- or piperazine-linked oxadiazoles, which require multi-step functionalization .

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., sulfonamide, nitro) enhance anticancer potency but may reduce solubility.
  • Bulky substituents (e.g., bromo-nitro) improve DNA interaction but increase molecular weight, affecting pharmacokinetics .

Material Science Applications: The methylphenoxy group limits conjugation, making the compound less suitable for TADF or scintillation compared to biphenyl or acridane derivatives .

Drug-Likeness :

  • Moderate LogP (~4.0) balances lipophilicity and solubility, aligning with Lipinski’s rules for oral bioavailability .

Biological Activity

2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of this compound, including a phenyl group and a 3-methylphenoxy group, contribute significantly to its biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

Property Details
IUPAC Name This compound
Molecular Formula C16H14N2O2
Molecular Weight 270.30 g/mol
InChI Key InChI=1S/C16H14N2O2/c1-12-6-5-9-14(10-12)19-11-15-17-18-16(20-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action for this compound may involve:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Inhibition of Cell Proliferation : It can inhibit the growth of various cancer cell lines by disrupting key signaling pathways involved in cell division.

Case Studies :
A study conducted on various oxadiazole derivatives showed that compounds similar to 2-[(3-Methylphenoxy)methyl]-5-phenyl exhibited IC50 values indicating their potency against different cancer types. For example:

Compound Cell Line IC50 (µM)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-OxadiazoleMDA-MB-435 (Breast)0.67
2-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-OxadiazoleHCT116 (Colon)0.80

These findings suggest that structural modifications can enhance the anticancer efficacy of oxadiazole derivatives.

Antimicrobial Activity

The antimicrobial activity of 2-[(3-Methylphenoxy)methyl]-5-phenyl has been investigated with promising results:

  • Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic enzymes.
  • Effectiveness Against Pathogens : In vitro studies have shown that this compound exhibits greater effectiveness against gram-positive bacteria compared to gram-negative strains.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves:

  • Cyclization Reactions : Utilizing hydrazides with carboxylic acids or their derivatives.
    • Example: Reaction of 3-methylphenoxyacetic acid hydrazide with benzoyl chloride under dehydrating conditions.

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals unique features of 2-[(3-Methylphenoxy)methyl]-5-phenyl:

Compound Name Unique Features
2-(4-Chlorophenoxy)methyl)-5-phenyloxadiazoleContains a chlorine substituent; distinct pharmacological properties
2-(3-Methoxyphenoxy)methyl)-5-phenyloxadiazoleLacks the methyl group; may exhibit different reactivity patterns

Q & A

Q. Key Data :

Reaction StepReagents/ConditionsYield (%)Reference
Hydrazide formationBenzoyl chloride, pyridine, 0–5°C75–80
CyclizationPOCl₃, reflux, 6–8 hrs65–70

Basic: What spectroscopic and analytical techniques validate the structure of this compound?

Answer:
Structural confirmation relies on:

  • FT-IR : Peaks at 1690–1700 cm⁻¹ (C=N stretching) and 1250–1280 cm⁻¹ (C-O-C oxadiazole ring) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methylene protons (δ 4.5–5.0 ppm for –OCH₂–), and 3-methylphenoxy group (δ 2.3 ppm, singlet) .
    • ¹³C NMR : Oxadiazole carbons (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 308.3 (calculated for C₁₇H₁₅N₂O₂) .

Advanced: How does structural modification of the 1,3,4-oxadiazole core influence its antidiabetic activity?

Answer:
Substituents at the 2- and 5-positions critically modulate bioactivity:

  • 3-Methylphenoxy Group : Enhances lipophilicity, improving membrane permeability .
  • Phenyl Group at C5 : Stabilizes π-π interactions with target enzymes (e.g., dipeptidyl peptidase-IV) .

Q. Activity Data :

DerivativeIC₅₀ (Antiglycation, µM)Reference
Parent compound160.2 ± 1.2
Nitro-substituted analog142.5 ± 0.9
Benzothiazole hybrid135.7 ± 1.1

Mechanistic studies suggest inhibition of advanced glycation end-product (AGE) formation via chelation of metal ions .

Advanced: What in vivo models are used to evaluate its antidiabetic efficacy?

Answer:

  • Streptozotocin (STZ)-Induced Diabetic Rats : Oral administration (50–350 mg/kg) reduces blood glucose levels by 40–60% over 4–6 hours, comparable to glibenclamide .
  • OGTT (Oral Glucose Tolerance Test) : Significant glucose reduction (Δ = 25–30%) at 120 minutes post-administration .

Q. Dosage Optimization :

ModelEffective Dose (mg/kg)Glucose Reduction (%)Reference
STZ rats35058 ± 3.2
OGTT25030 ± 2.5

Advanced: How do non-covalent interactions in its crystal structure inform drug design?

Answer:
X-ray crystallography reveals:

  • CH⋯π Interactions : Between the oxadiazole ring and aromatic residues of target proteins (distance: 3.4–3.6 Å) .
  • Hydrogen Bonding : Oxygen of the oxadiazole ring forms H-bonds with Lys123 and Asp307 in α-glucosidase (PDB: 2ZE0) .

Q. Crystallographic Data :

ParameterValueReference
Space groupP2₁/c
Unit cell (Å)a = 16.42, b = 14.43, c = 12.34
Z4

Advanced: What computational methods predict its pharmacokinetic and toxicity profiles?

Answer:

  • ADMET Prediction :
    • Absorption : High Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) .
    • Toxicity : Low hepatotoxicity risk (LD₅₀ > 1000 mg/kg in rats) .
  • Molecular Docking : Glide XP scoring (−9.2 kcal/mol) suggests strong binding to PPAR-γ, a diabetes target .

Q. Computational Results :

ParameterValueSoftware/ToolReference
LogP3.2 ± 0.1SwissADME
PSA45.6 ŲMolinspiration

Basic: What in vitro assays assess its anticancer potential?

Answer:

  • MTT Assay : IC₅₀ values against MCF-7 (breast cancer): 12.5 ± 1.3 µM .
  • Apoptosis Assay : Caspase-3 activation (2.8-fold increase vs. control) via flow cytometry .

Mechanism : Downregulates Bcl-2 and upregulates Bax, inducing mitochondrial apoptosis .

Advanced: How are SAR studies optimized for anti-inflammatory activity?

Answer:

  • Electron-Withdrawing Groups : Nitro or bromo substituents at the phenyl ring reduce COX-2 IC₅₀ by 30–40% .
  • Methylene Linker : Flexibility of –OCH₂– enhances binding to COX-2’s hydrophobic pocket .

Q. Activity Comparison :

DerivativeCOX-2 IC₅₀ (µM)Reference
Parent compound8.7 ± 0.5
4-Bromo analog5.2 ± 0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.